Furan-2,3-dicarboxylic Acid Furan-2,3-dicarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 4282-24-0
VCID: VC2412340
InChI: InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
SMILES: C1=COC(=C1C(=O)O)C(=O)O
Molecular Formula: C6H4O5
Molecular Weight: 156.09 g/mol

Furan-2,3-dicarboxylic Acid

CAS No.: 4282-24-0

Cat. No.: VC2412340

Molecular Formula: C6H4O5

Molecular Weight: 156.09 g/mol

* For research use only. Not for human or veterinary use.

Furan-2,3-dicarboxylic Acid - 4282-24-0

Specification

CAS No. 4282-24-0
Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
IUPAC Name furan-2,3-dicarboxylic acid
Standard InChI InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Standard InChI Key DNXDYHALMANNEJ-UHFFFAOYSA-N
SMILES C1=COC(=C1C(=O)O)C(=O)O
Canonical SMILES C1=COC(=C1C(=O)O)C(=O)O

Introduction

Furan-2,3-dicarboxylic acid is a dicarboxylic acid derivative of the furan ring, a five-membered heterocyclic compound containing oxygen. This compound has garnered attention for its potential applications in various fields, including bioplastics and chemical synthesis. Despite its lesser-known status compared to its isomer, furan-2,5-dicarboxylic acid, furan-2,3-dicarboxylic acid presents interesting properties and synthesis routes.

Synthesis Methods

The synthesis of furan-2,3-dicarboxylic acid can be achieved through various methods, including the use of marine biomass-derived galactaric acid. This process involves a one-pot reaction with bioalcohols, catalyzed by sulfuric acid and facilitated by p-xylene as a material separation agent . The reaction yields both furan-2,3-dicarboxylate and its isomer, furan-2,5-dicarboxylate, highlighting the complexity of controlling regioselectivity in these syntheses.

Applications and Potential Uses

Furan dicarboxylic acids, including the 2,3-isomer, have been explored as alternatives to phthalates in plasticizers due to their biobased origin and potentially lower toxicity . The esters of these acids exhibit promising properties, such as increased volatility and reduced leaching into media, which could enhance their suitability for various applications .

Research Findings and Data

PropertyDescription
Chemical FormulaC6_6H4_4O5_5
Molecular Weight156.09 g/mol
Melting Point220-225 °C
Synthesis RouteOne-pot reaction from galactaric acid
Potential ApplicationsBioplastics, plasticizers
Toxicity ProfileGenerally safer than phthalates, but detailed studies are needed

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